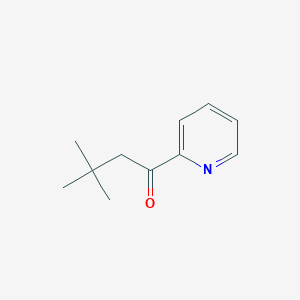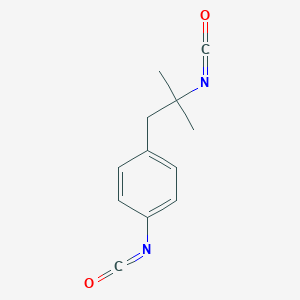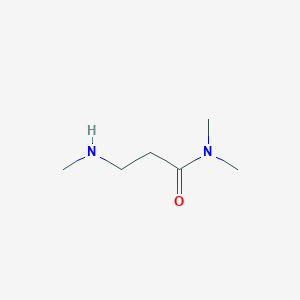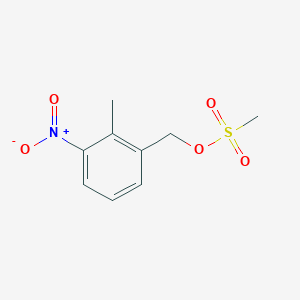
4-Aminophthalamide
Descripción general
Descripción
4-Aminophthalamide is a chemical compound with the molecular formula C8H6N2O2 . It is recognized from bioactive compounds and marketed drugs .
Synthesis Analysis
An efficient one-step synthesis of 4-amino substituted phthalimides has been developed . This method tolerates a wide range of substituents and yields 4-amino substituted phthalimides in good to excellent amounts . The synthesis involves the use of fuming nitric acid and concentrated sulfuric acid .Molecular Structure Analysis
The molecular structure of 4-Aminophthalamide consists of a phthalimide scaffold with a 4-amino substituent . The average mass of the molecule is 162.145 Da .Chemical Reactions Analysis
4-Aminophthalamide has been used as a building block to fabricate fluorescent organic nanoparticles . It has also been covalently attached to 2′-deoxycytidine or -adenosine via a non-conjugated propargyl linker by Sonogashira cross-coupling reactions .Physical And Chemical Properties Analysis
4-Aminophthalamide is a crystalline powder . Its melting point is between 289-291 °C .Aplicaciones Científicas De Investigación
Fluorescence Monitoring in Hydrogels
4-Aminophthalimide (4-AP) demonstrates unique fluorescence properties when trapped in water-filled micropores of polyacrylamide (PAA) gels. This application utilizes emission spectroscopy to detect the presence of multiple microenvironments within the hydrogel, suggesting its potential in studying microstructural variations in hydrogels (Datta et al., 1997).
Studying Micellar Aggregation
4-Aminophthalimide has been used as a fluorescence probe to study the micellar aggregation of various surfactants. It helps in evaluating critical micellar concentrations and understanding the polarity of the micelle-water interface. This research highlights its role in analyzing the interactions and behaviors of surfactants (Saroja & Samanta, 1995).
Protein and Microemulsion Studies
4-Aminophthalimide derivatives, such as 4-(N-bromoacetylamino)-phthalimide, have been employed as solvation probes in protein and microemulsion studies. These derivatives help in understanding the solvation dynamics around proteins and in microemulsions, providing insights into protein-environment interactions (Mandal et al., 2002).
Electropolymerization Studies
Research on the electropolymerization of 4-Aminophthalic acid indicates its potential in forming low molecular weight polymers with high thermal stability. This application is significant in polymer science, particularly in developing materials with specific thermal and structural properties (Phillips et al., 1976).
Development of Fluorescence Probes
4-Aminophthalimide derivatives have been explored for their potential as fluorescence probes. Their solvatochromic properties make them suitable for studying dynamic protein interactions, offering a tool for probing biochemical processes with high sensitivity (Loving & Imperiali, 2008).
Exploring Excited-State Reactions
Studies have investigated the excited-state reactions of 4-Aminophthalimide in aqueous media. Understanding its photophysical behavior, including solvent-mediated proton-transfer reactions, is crucial for its application in fluorescence spectroscopy and material sciences (Khara et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-aminobenzene-1,2-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-4-1-2-5(7(10)12)6(3-4)8(11)13/h1-3H,9H2,(H2,10,12)(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGAQAGLUFPCCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminophthalamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one](/img/structure/B170136.png)



![hexahydro-2H-cyclopenta[d]oxazol-2-one](/img/structure/B170151.png)



